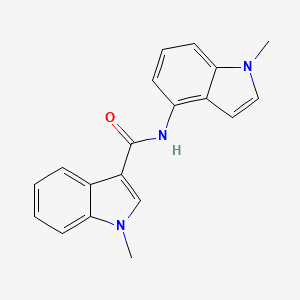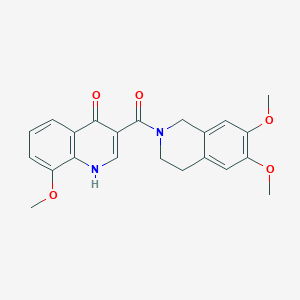
1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 1-methyl-1H-indole-3-carboxylic acid.
Condensation Reaction: The first step involves the condensation of 1-methylindole with 1-methyl-1H-indole-3-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide involves its interaction with tubulin, a protein that is essential for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor.
Comparison with Similar Compounds
1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carboxamide: This compound lacks the additional indole ring and may have different biological activities.
N-(1-Methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound has been studied for its antiproliferative activities and its ability to inhibit tubulin polymerization.
The uniqueness of this compound lies in its dual indole structure, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-methyl-N-(1-methylindol-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-21-11-10-14-16(7-5-9-18(14)21)20-19(23)15-12-22(2)17-8-4-3-6-13(15)17/h3-12H,1-2H3,(H,20,23) |
InChI Key |
SPXWVBXDUKSVPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B10994593.png)

![6-methoxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10994602.png)
![ethyl 2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10994610.png)
![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10994628.png)
![5-chloro-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10994632.png)
![(5-bromofuran-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10994639.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide](/img/structure/B10994640.png)
![N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B10994642.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B10994665.png)


![7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B10994688.png)
![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B10994689.png)
